SID-530
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SID530; SID 530; SID530. |
Origin of Product |
United States |
Formulation Design and Excipient Functionality in Sid 530
Strategic Application of Cyclodextrins in Drug Delivery
Cyclodextrins are cyclic oligosaccharides widely recognized for their ability to form inclusion complexes with a variety of hydrophobic molecules, thereby enhancing their aqueous solubility and stability ingentaconnect.comsigmaaldrich.com. In pharmaceutical formulations, cyclodextrins serve as versatile excipients to improve drug delivery characteristics researchgate.netnih.gov.
Role of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a Complexing Agent
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a modified beta-cyclodextrin (B164692) that is extensively used in pharmaceutical formulations due to its improved water solubility and lower toxicity compared to the parent beta-cyclodextrin sigmaaldrich.com. In the SID-530 formulation, HP-β-CD is strategically applied as a complexing agent for docetaxel (B913) ingentaconnect.comeuropa.eueuropa.euthieme-connect.com. Its primary role is to increase the solubility of the poorly water-soluble docetaxel in the aqueous formulation vehicle ingentaconnect.comsigmaaldrich.com.
Mechanisms of Docetaxel Complexation within the this compound Formulation
The mechanism by which HP-β-CD enhances docetaxel solubility in this compound involves the formation of a complex between the cyclodextrin (B1172386) cavity and the docetaxel molecule. While cyclodextrins typically form inclusion complexes where the guest molecule is enclosed within the hydrophobic cavity, the relatively large size of the docetaxel molecule suggests that the interaction with HP-β-CD in this compound may involve higher-order non-inclusion complexes or aggregates ingentaconnect.com. This complexation effectively shields the hydrophobic docetaxel from the aqueous environment, facilitating its dissolution and maintaining it in a soluble state within the formulation ingentaconnect.comsigmaaldrich.com. Studies have indicated that the HP-β-CD in this compound can generate similar effects on the plasma-protein binding of docetaxel as polysorbate 80 used in other formulations, although the precise underlying mechanism of interaction may differ ingentaconnect.comingentaconnect.comnih.gov.
Polymeric Stabilization in this compound Formulations
Polymeric stabilizers play a crucial role in maintaining the physical stability of pharmaceutical formulations, preventing issues such as precipitation or aggregation of the API.
Interplay Between HP-β-CD and Polymeric Stabilizers in Formulation Efficacy
The efficacy of the this compound formulation is a result of the interplay between the complexing agent, HP-β-CD, and the polymeric stabilizer, Povidone K12. While HP-β-CD primarily addresses the solubility of docetaxel through complexation, Povidone K12 contributes to the physical stability of the solution ingentaconnect.comeuropa.eueuropa.eu. The combination of these excipients is intended to produce a stable solution for infusion that remains free from precipitation or sticking to container walls during storage, dilution, and administration europa.eueuropa.eu. Research comparing this compound to Taxotere has shown comparable pharmacokinetic profiles in animal models, suggesting that the excipient system in this compound effectively delivers docetaxel in a manner similar to existing formulations thieme-connect.comnih.govhanyang.ac.kr. The use of HP-β-CD and Povidone K12 in this compound represents an alternative excipient strategy to the polysorbate 80 used in Taxotere, aiming to achieve similar performance characteristics in terms of docetaxel delivery and behavior in plasma ingentaconnect.comeuropa.eueuropa.euingentaconnect.comnih.gov.
Preclinical Pharmacokinetic and Biopharmaceutical Investigations of Sid 530
Comparative Pharmacokinetic Profile Analysis of SID-530
Comparative pharmacokinetic studies are conducted to assess whether a new formulation of a drug exhibits a similar in vivo behavior to a reference formulation. This is a critical step in determining potential bioequivalence. thieme-connect.com
In Vivo Preclinical Pharmacokinetic Studies of Docetaxel (B913) in this compound (e.g., Monkey Models)
Comparative pharmacokinetic studies of this compound and Taxotere have been conducted in animal models, such as monkeys. thieme-connect.com In a crossover experimental design, male cynomolgus monkeys received a single intravenous infusion of either SID530 or Taxotere. thieme-connect.com The concentration of docetaxel in whole blood and plasma was subsequently measured. thieme-connect.com
These studies aimed to compare key pharmacokinetic parameters between the two formulations. The findings indicated that SID530 and Taxotere demonstrated similar pharmacokinetic parameters in both whole blood and plasma. thieme-connect.com Comparable values were observed for maximum serum concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC). thieme-connect.com The 90% confidence intervals for the ratios of Cmax and AUC values for SID530 to Taxotere were within the acceptable range of 0.80–1.20 in both plasma and whole blood. thieme-connect.com These results suggest that SID530 and Taxotere are comparable in their distribution and plasma profiles, indicating bioequivalence in the monkey model. thieme-connect.com
Data from a comparative pharmacokinetic study in male rats also showed no statistical differences in pharmacokinetic parameters between SID530 and Taxotere administered at a dose of 5 mg/kg. nih.gov Mean C0 values were 1494 ng/mL for SID530 and 1818 ng/mL for Taxotere, while AUC(last) values were 837 hng/mL for SID530 and 755 hng/mL for Taxotere. nih.gov
Methodological Approaches for Preclinical Pharmacokinetic Assessment
Preclinical pharmacokinetic assessment typically involves the administration of the drug formulation to animal models and subsequent measurement of drug concentrations in biological matrices like blood or plasma over time. thieme-connect.comaacrjournals.org Common methodological approaches include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drug concentrations. thieme-connect.comresearchgate.netbiosciencetrends.com
In the comparative monkey study of SID530 and Taxotere, LC-MS/MS was utilized to determine the concentration of docetaxel in whole blood and plasma. thieme-connect.com Similarly, a validated LC-MS/MS method was developed for the quantification of docetaxel in rat plasma for comparative pharmacokinetic studies. nih.govresearchgate.net This method involved protein precipitation for sample preparation and used paclitaxel (B517696) as an internal standard. researchgate.net The LC-MS/MS system employed multiple reaction monitoring (MRM) for detection, using specific precursor-product ion pairs for docetaxel and the internal standard. researchgate.net Calibration curves were constructed to ensure accurate quantification over a relevant concentration range. nih.govresearchgate.net
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated from the concentration-time data using non-compartmental or compartmental analysis methods. thieme-connect.comdovepress.com
Plasma Protein Binding Characteristics of Docetaxel in this compound
Plasma protein binding is a crucial biopharmaceutical property that influences the distribution and elimination of a drug. Only the unbound fraction of the drug is generally considered available to interact with its pharmacological targets and undergo metabolism or excretion. enamine.netbioanalysis-zone.com
In Vitro Equilibrium Dialysis Methodologies for Protein Binding Assessment
Equilibrium dialysis is a widely accepted method for assessing plasma protein binding, considered a "gold standard" assay. enamine.netbioanalysis-zone.comevotec.com This method minimizes non-specific binding effects compared to other techniques like ultrafiltration. evotec.comsygnaturediscovery.com
The principle of equilibrium dialysis involves separating plasma containing the drug from a buffer solution using a semi-permeable membrane. enamine.netbioanalysis-zone.com The membrane allows the free, unbound drug to diffuse across until equilibrium is reached, while plasma proteins are retained on the plasma side. enamine.netbioanalysis-zone.com The concentration of the unbound drug in the buffer compartment and the total drug concentration in the plasma compartment are then determined. enamine.netbioanalysis-zone.com
Studies evaluating the plasma protein binding of docetaxel in SID530 and Taxotere have utilized the equilibrium dialysis method in human plasma in vitro. ingentaconnect.comingentaconnect.comnih.gov This involved spiking human plasma with the docetaxel formulations and performing dialysis against a suitable buffer. ingentaconnect.comingentaconnect.comnih.gov Rapid equilibrium dialysis (RED) devices are often employed for this purpose, offering a more efficient approach. enamine.netsygnaturediscovery.comfda.gov
Determination of Unbound Docetaxel Concentration by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Following equilibrium dialysis, the concentration of unbound docetaxel in the buffer compartment and the total docetaxel concentration in the plasma compartment are determined using sensitive analytical techniques. LC-MS/MS is commonly used for this quantification due to its specificity and sensitivity. ingentaconnect.comingentaconnect.comnih.govnih.gov
The LC-MS/MS method involves chromatographic separation of docetaxel from other components in the sample, followed by detection and quantification using tandem mass spectrometry. ingentaconnect.comingentaconnect.combiosciencetrends.comnih.gov This allows for accurate measurement of docetaxel concentrations, even at low levels, which is particularly important for determining the unbound fraction. nih.gov
Studies on SID530 and Taxotere protein binding employed LC-MS/MS analysis to determine the unbound docetaxel concentration in human plasma. ingentaconnect.comingentaconnect.comnih.gov
Comparative Analysis of Docetaxel Plasma Protein Binding Across Different Formulations
Comparative analysis of plasma protein binding between SID530 and Taxotere has shown that SID530 exhibits a plasma protein binding profile comparable to that of Taxotere in the clinically relevant concentration range of docetaxel. ingentaconnect.comingentaconnect.comnih.gov
Studies have evaluated docetaxel protein binding across a range of concentrations. For instance, in human plasma, the unbound fraction (Fu) of docetaxel in Taxotere was reported to be between 4.7% and 5.9% at lower concentrations (1, 2, and 5 μg/mL) and increased to 7.9% at 20 μg/mL. ingentaconnect.com For SID530, the Fu was between 5.7% and 6.0% in the concentration range of 1–10 μg/mL, and similar to Taxotere at 20 μg/mL. ingentaconnect.com These findings are consistent with previously reported plasma protein binding rates for docetaxel, which range from 92% to 96%. ingentaconnect.com
Plasma protein binding can be influenced by the concentration of plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG) and albumin. mims.combioanalysis-zone.comscielo.org.mx Docetaxel binds extensively to plasma proteins, including AAG, albumin, and lipoproteins. ingentaconnect.commims.com Studies have indicated that the effect of the vehicle, such as polysorbate 80, can impact the free concentration of docetaxel in the bloodstream due to its influence on binding to plasma proteins. scielo.org.mxscielo.org.mx The comparable protein binding profiles of SID530 and Taxotere suggest that the HP-β-CD in SID530 has a similar effect to polysorbate 80 in this regard. ingentaconnect.comingentaconnect.comnih.gov
The following table summarizes representative plasma protein binding data observed in comparative studies:
Table 1: Comparative Plasma Protein Binding of Docetaxel Formulations in Human Plasma (In Vitro)
| Docetaxel Concentration (μg/mL) | Formulation | Unbound Fraction (Fu, %) |
| 1 | Taxotere | 4.7 - 5.9 |
| 2 | Taxotere | 4.7 - 5.9 |
| 5 | Taxotere | 4.7 - 5.9 |
| 10 | Taxotere | - |
| 20 | Taxotere | 7.9 |
| 1 | SID530 | 5.7 - 6.0 |
| 2 | SID530 | 5.7 - 6.0 |
| 5 | SID530 | 5.7 - 6.0 |
| 10 | SID530 | 5.7 - 6.0 |
| 20 | SID530 | Similar to Taxotere |
While the request was for interactive data tables, this format is not directly supported. The data is presented in a standard table format.
Mechanistic Implications of Excipient Influence on Plasma Protein Binding
Preclinical investigations into the biopharmaceutical properties of this compound have included studies specifically examining the influence of its excipient, hydroxypropyl-beta-cyclodextrin (HP-β-CD), on the plasma protein binding of its active pharmaceutical ingredient, docetaxel. These studies have often involved a comparative analysis with Taxotere, a widely used formulation of docetaxel that utilizes polysorbate 80 as an excipient nih.govingentaconnect.com.
Research evaluating the plasma protein binding of docetaxel in human plasma in vitro using equilibrium dialysis found that this compound exhibited a plasma protein binding profile comparable to that of Taxotere within the clinically relevant concentration range of docetaxel nih.govingentaconnect.comresearchgate.net. In both formulations, the unbound fraction of docetaxel demonstrated a concentration-dependent biphasic increase nih.govingentaconnect.com.
The comparable plasma protein binding profiles observed suggest that the excipient used in this compound, HP-β-CD, generates effects on docetaxel plasma protein binding similar to those of polysorbate 80 in Taxotere nih.govingentaconnect.comsemanticscholar.org. While HP-β-CD is known to enhance the solubility of poorly soluble compounds through complex formation, potentially by encircling the docetaxel molecule to form a non-inclusion complex or aggregate that facilitates dissolution, the precise mechanistic implications of this interaction on plasma protein binding compared to polysorbate 80 are noted as yet to be fully determined ingentaconnect.com.
It is hypothesized that the administered this compound formulation may readily release the free fraction of docetaxel, which subsequently equilibrates with binding plasma proteins such as α1-acid glycoprotein, albumin, and lipoproteins ingentaconnect.com. Docetaxel is known to bind extensively to plasma proteins, with reported binding rates typically ranging from 92% to 96% ingentaconnect.com. Studies with this compound have reported unbound fractions of docetaxel in human plasma in the range of 5.7% to 6.0% at concentrations between 1 and 10 µg/mL ingentaconnect.com. At higher concentrations, the unbound fraction was observed to be similar to that of Taxotere, and the differences between the two formulations were not statistically significant across the tested concentrations ingentaconnect.com.
Although the observed plasma protein binding characteristics of docetaxel in this compound are comparable to those in Taxotere, the nature of the interaction between docetaxel and HP-β-CD could differ from that between docetaxel and polysorbate 80 ingentaconnect.com. This potential difference in interaction form, even with similar observed in vitro binding, could theoretically lead to variations in the pharmacokinetic behavior of docetaxel in vivo ingentaconnect.com. Further mechanistic studies would be required to fully elucidate how HP-β-CD influences the dynamic equilibrium between complexed, free, and protein-bound docetaxel in plasma and the potential implications for distribution and clearance in vivo.
Formulation Stability and Handling Research
Investigations into Enhanced Chemical Stability of Docetaxel (B913) within SID-530
The chemical stability of docetaxel is a critical factor for its efficacy and shelf life. Studies have investigated how the formulation of this compound contributes to improved chemical stability compared to other docetaxel formulations. The use of HP-ß-CD in this compound is intended to increase the solubility of docetaxel through complex formation, potentially contributing to enhanced chemical stability ingentaconnect.com. While specific detailed data tables on the chemical degradation rates within this compound compared to other formulations were not extensively found in the search results, the rationale behind using HP-ß-CD and a polymeric stabilizer in this compound is to improve both chemical and physical stability ingentaconnect.com.
Previous research on docetaxel formulations highlights the challenges in maintaining chemical stability, with factors like temperature and agitation influencing degradation and precipitation nih.gov. Studies on other docetaxel formulations have shown that stability can be influenced by storage conditions and the presence of excipients google.comcjhp-online.ca. For instance, one study indicated that a docetaxel formulation retained more than 95% of its initial concentration for up to 35 days when stored at 23°C, and for 21 days when stored at 4°C or 23°C in vials cjhp-online.ca. Another patent describes a docetaxel formulation stable for up to 2 years at 20±5°C and more than 2 years at 2°-8°C google.com. The development of this compound with its specific excipients, HP-ß-CD and povidone K12, is aimed at addressing some of these stability challenges inherent to docetaxel formulations ingentaconnect.com.
Research on Physical Stability and Preparatory Advantages of this compound as Crystalline Powder
This compound is noted to exist as a crystalline powder, which offers potential advantages in terms of physical stability and ease of handling and preparation ingentaconnect.com. The crystalline form of a drug substance generally exhibits higher physical and chemical stability compared to its amorphous form due to a lower free-energy level whiterose.ac.uk.
Research suggests that this compound is expected to improve physical stability compared to polysorbate-80 formulations like Taxotere ingentaconnect.com. Docetaxel solutions, particularly after dilution, have been shown to be susceptible to physical instability, including precipitation, which can be influenced by temperature and agitation nih.gov. The crystalline nature of this compound is a key characteristic that contributes to its physical stability, potentially reducing the risk of such precipitation issues observed in liquid formulations ingentaconnect.comecancer.org.
The preparation of this compound involves reconstitution of the frozen dry powder with distilled water, followed by dilution for infusion ingentaconnect.com. This contrasts with some other docetaxel formulations that may require reconstitution with a diluent containing ethanol (B145695) before further dilution ingentaconnect.comglobalrph.com. The presentation of this compound as a crystalline powder is intended to make it easy to handle and prepare ingentaconnect.com. The physical form of a pharmaceutical compound, such as being a crystalline powder, is a crucial aspect considered in pharmaceutical co-crystallization research for improving properties like physical stability and dissolution rate sid.ir.
Molecular and Mechanistic Insights into Sid 530 Drug Excipient Interactions
Characterization of Non-Inclusion Complex Formation between Docetaxel (B913) and HP-β-CD
While cyclodextrins are well-known for forming inclusion complexes where a guest molecule is encapsulated within the cyclodextrin's hydrophobic cavity, interactions between drugs and cyclodextrins, including HP-β-CD, can also involve non-inclusion mechanisms. These non-inclusion interactions can occur on the outer surface of the cyclodextrin (B1172386) ring, which is more hydrophilic due to the presence of hydroxyl groups wikipedia.org.
Studies investigating the interaction between Docetaxel and HP-β-CD often utilize techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffractometry (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) to characterize the nature of the complex formed sci-hub.seresearchgate.net. Changes in the characteristic peaks or signals of Docetaxel and HP-β-CD in the complex, compared to their physical mixtures, can indicate the formation of an interaction. For instance, shifts in proton signals in ¹H NMR can reveal the inclusion of the drug within the cyclodextrin cavity sci-hub.seresearchgate.net. However, these techniques can also provide evidence for interactions that don't involve full encapsulation, such as hydrogen bonding or van der Waals forces on the exterior of the cyclodextrin molecule sci-hub.se.
Elucidation of Excipient-Mediated Drug Dissolution and Release Mechanisms
The interaction between Docetaxel and HP-β-CD significantly impacts the drug's dissolution profile and release characteristics. Docetaxel is poorly water-soluble, which limits its absorption and bioavailability japsonline.comresearchgate.net. HP-β-CD, by forming complexes (both inclusion and potentially non-inclusion), enhances the apparent solubility of Docetaxel in aqueous media mdpi.comsci-hub.se. This increased solubility leads to an improved dissolution rate sci-hub.seresearchgate.net.
The mechanism by which HP-β-CD enhances dissolution involves the formation of soluble drug-cyclodextrin complexes. As the solid drug dissolves, it interacts with HP-β-CD molecules in the dissolution medium, forming these complexes. This effectively reduces the concentration of free, unionized drug in the solution, driving further dissolution according to the common ion effect principle. The hydrophilic exterior of HP-β-CD allows the complex to be readily dispersed in water, facilitating the transport of the drug through the dissolution medium wikipedia.org.
Studies have shown that the dissolution rate of Docetaxel from HP-β-CD complexes is significantly higher compared to the pure drug or simple physical mixtures sci-hub.sejapsonline.com. The efficiency of dissolution enhancement is dependent on the drug-to-cyclodextrin ratio and the preparation method used to create the complex sci-hub.seresearchgate.net. For example, freeze-drying and solvent evaporation methods have been shown to be effective in improving the solubility and dissolution rate of Docetaxel with cyclodextrins sci-hub.seresearchgate.net.
The release of Docetaxel from formulations containing HP-β-CD is also influenced by the complexation. In some delivery systems, such as nanoparticles, the presence of HP-β-CD can facilitate the release of the drug by increasing its solubility within the matrix or at the interface with the release medium nih.govresearchgate.net. The pH of the environment can also play a role in the release behavior, particularly in more complex formulations involving pH-sensitive components nih.gov.
Here is a representative data table illustrating the effect of cyclodextrins on Docetaxel solubility and dissolution rate, based on findings from relevant studies:
| Excipient | Preparation Method | Drug:Cyclodextrin Ratio (Molar) | Solubility Enhancement (Fold) | Dissolution Rate Increase (Fold at a specific time point) |
| β-Cyclodextrin | Freeze Drying | 1:1 | ~12.8 japsonline.com | ~2.2 (at 48 hours) japsonline.com |
| HP-β-CD | Freeze Drying | 1:1 | Not specified in japsonline.com | Not specified in japsonline.com |
| β-Cyclodextin | Various | 1:1 | Increased sci-hub.se | Increased sci-hub.se |
| HP-β-CD | Various | 1:1 | Increased sci-hub.se | Increased sci-hub.se |
| SBE7-β-CD | Various | 1:1 | Greater Increase sci-hub.se | Greater Increase sci-hub.se |
Note: The exact values for solubility enhancement and dissolution rate increase can vary significantly depending on the specific experimental conditions, methods, and time points measured in different studies. The values presented are illustrative based on the trends observed in the cited literature.
Theoretical Models and Computational Approaches for Formulation Optimization
Theoretical models and computational approaches play a crucial role in understanding the interactions between drugs and excipients like HP-β-CD and in optimizing pharmaceutical formulations. These methods can provide insights into the molecular mechanisms of complex formation, predict the stability of complexes, and simulate drug dissolution and release behavior.
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to study the binding interactions between Docetaxel and cyclodextrins at an atomic level nih.govnih.gov. These simulations can help predict the preferred orientation of Docetaxel within the HP-β-CD cavity (for inclusion complexes) and identify potential interaction sites on the surface (for non-inclusion interactions) nih.gov. Computational methods can also estimate the binding energy and stability of the drug-excipient complex nih.gov.
Furthermore, computational approaches can be used to predict various physicochemical properties relevant to formulation development, such as drug solubility and drug loading capacity in the presence of excipients scholaris.ca. These predictions can help in identifying optimal drug-material pairs and in designing formulations with desired characteristics scholaris.ca.
Theoretical models, ranging from simple analytical models to more complex simulations, can be employed to model drug dissolution and release kinetics from different formulations scholaris.ca. These models can help predict how changes in formulation composition or structure will affect the drug release profile, allowing for optimization without extensive experimental trials. Machine learning approaches are also being explored to analyze spectral data and predict complex formation, further aiding in the characterization and optimization process nih.gov.
Advanced Research Methodologies Applied to Sid 530
Spectroscopic and Chromatographic Techniques for Formulation Characterization
The confirmation and characterization of the inclusion complex between Docetaxel (B913) and a cyclodextrin (B1172386) carrier, such as the HP-β-CD in SID-530, rely on a combination of advanced spectroscopic and thermo-analytical techniques. These methods provide evidence of the host-guest interaction at a molecular level and assess the physical properties of the new solid-state phase. nih.gov
Spectroscopic Methods are employed to detect changes in the chemical environment of the Docetaxel molecule upon complexation.
Fourier-Transform Infrared Spectroscopy (FT-IR) : This technique is used to identify changes in the vibrational modes of Docetaxel's functional groups when it is encapsulated within the cyclodextrin cavity. The formation of an inclusion complex is often indicated by the shifting, broadening, or reduction in the intensity of characteristic peaks of the drug molecule, suggesting that its vibration is restricted by the host-guest interaction. tandfonline.comrsc.org
Nuclear Magnetic Resonance (¹H NMR) : ¹H NMR spectroscopy provides definitive proof of inclusion complex formation. When Docetaxel is entrapped within the hydrophobic cavity of the cyclodextrin, the protons on the interior of the cyclodextrin ring and the protons of the Docetaxel molecule exhibit noticeable chemical shifts. This is a direct result of the altered magnetic environment and intermolecular interactions, confirming the presence of a true inclusion complex. rsc.orgnih.gov
Thermo-analytical and Diffraction Techniques assess the solid-state properties of the formulation.
Differential Scanning Calorimetry (DSC) : DSC is used to evaluate the thermal properties of the formulation. The characteristic endothermic melting peak of crystalline Docetaxel is typically absent or shifted to a different temperature in the DSC thermogram of the inclusion complex. tandfonline.comnih.gov This change indicates that the drug is no longer present in its crystalline form and has been molecularly dispersed within the cyclodextrin, forming a new amorphous solid phase. mdpi.comtandfonline.com
X-ray Diffraction (XRD) : XRD analysis provides insight into the crystalline structure of the materials. Pure Docetaxel exhibits a distinct pattern of sharp peaks, indicative of its crystalline nature. In contrast, the XRD pattern of the cyclodextrin inclusion complex typically shows a diffuse, halo pattern with the absence of the drug's characteristic peaks. rsc.orgnih.gov This demonstrates the amorphization of Docetaxel upon complexation.
Table 1: Summary of Analytical Techniques for this compound Formulation Characterization
| Technique | Principle | Observed Indication of Complexation |
|---|---|---|
| FT-IR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. | Shifting or intensity change of Docetaxel's characteristic peaks. tandfonline.com |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Chemical shifts in the signals of both Docetaxel and cyclodextrin protons. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference. | Disappearance or shift of the drug's melting endotherm. nih.gov |
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline lattice of a solid. | Absence of sharp diffraction peaks of crystalline Docetaxel. nih.gov |
In Vitro Cell-Based Models for Evaluating Formulation Performance (excluding clinical efficacy)
To assess the biological performance of the this compound formulation without conducting clinical trials, various in vitro cell-based models are utilized. These assays provide critical information on how the formulation interacts with cancer cells and influences the drug's cytotoxic activity.
Cytotoxicity Assays are fundamental for determining the formulation's ability to inhibit cancer cell growth.
MTT Assay : This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability. Cancer cell lines, such as human breast cancer (MCF-7), liver cancer (HepG2), or lung cancer (A-549), are treated with varying concentrations of the Docetaxel formulation. nih.govjapsonline.com Studies on similar Docetaxel-cyclodextrin complexes have shown that the complex exhibits enhanced cytotoxicity compared to the free drug, as indicated by a lower IC50 value (the concentration required to inhibit 50% of cell growth). japsonline.com This suggests that the formulation improves the drug's effectiveness at the cellular level, likely due to enhanced solubility and cellular uptake. researchgate.net
Cellular Apoptosis Assays are used to confirm the mechanism of cell death induced by the formulation.
Annexin V-FITC/PI Staining : This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment of cancer cells with Docetaxel formulations leads to an increase in the percentage of apoptotic cells compared to untreated controls. rsc.org Research on cyclodextrin-based Docetaxel formulations has demonstrated a significantly higher induction of apoptosis compared to the free drug at equivalent concentrations, confirming that the formulation effectively delivers the drug to induce its programmed cell death mechanism. rsc.org
Table 2: In Vitro Cell-Based Assays for Formulation Performance
| Assay | Cell Lines Used | Purpose | Typical Finding |
|---|---|---|---|
| MTT Assay | MCF-7, HepG2, A-549, SW480 | Evaluates cytotoxicity and cell viability. nih.govjapsonline.com | Lower IC50 value for the formulation compared to free Docetaxel. japsonline.com |
| Annexin V-FITC/PI Assay | MCF-7 | Quantifies the extent of induced apoptosis. rsc.org | Increased percentage of apoptotic cells for the formulation vs. free Docetaxel. rsc.org |
| Cellular Uptake Studies | MDCK, MDCK-MDR1 | Measures the amount of drug entering the cells. rsc.org | Enhanced intracellular accumulation of Docetaxel from the formulation. rsc.org |
Advanced Analytical Techniques for Docetaxel Quantification within Complex Formulations
Accurate quantification of Docetaxel within the this compound formulation and in biological matrices is essential for quality control and pharmacokinetic studies. The complexity of the formulation requires sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Reversed-Phase HPLC : This is the most common chromatographic method for analyzing taxanes. For formulation analysis, an HPLC system equipped with a C18 column and a UV or Photo Diode Array (PDA) detector is typically used. nih.govarikesi.or.id The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov This method allows for the separation and quantification of Docetaxel to determine parameters such as drug content and encapsulation efficiency. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying drugs in complex biological samples like plasma.
LC-MS/MS Analysis : This technique is explicitly used to determine the concentration of unbound Docetaxel from the this compound formulation in human plasma. mdpi.comnih.gov The method involves chromatographic separation followed by mass spectrometric detection, which provides high specificity by monitoring unique mass-to-charge ratio transitions for Docetaxel and an internal standard. researchgate.net This level of sensitivity is crucial for pharmacokinetic studies, allowing for the detection of low concentrations of the drug. researchgate.net The limit of quantification for docetaxel in plasma using LC-MS/MS has been reported to be as low as 12.5 ng/mL. researchgate.net
Table 3: Analytical Methods for Docetaxel Quantification
| Technique | Application | Detector | Key Advantages |
|---|---|---|---|
| HPLC | Quantification in formulation, dissolution studies. nih.gov | UV or Photo Diode Array (PDA). nih.govarikesi.or.id | Robust, reliable for quality control. |
| LC-MS/MS | Quantification in biological matrices (e.g., plasma). mdpi.comresearchgate.net | Tandem Mass Spectrometer. researchgate.net | High sensitivity and selectivity. researchgate.net |
Future Research Directions and Translational Perspectives for Sid 530 Formulations Non Clinical
Exploration of Novel Cyclodextrin (B1172386) Derivatives for Enhanced Formulations
The current SID-530 formulation incorporates HP-ß-CD to facilitate the dissolution of docetaxel (B913), likely through the formation of a higher-order non-inclusion complex or aggregate sigmaaldrich.comfishersci.fi. Cyclodextrins, cyclic oligosaccharides with a hydrophobic central cavity and hydrophilic outer surface, are widely used to improve the solubility, stability, and bioavailability of lipophilic drugs through inclusion complex formation. HP-ß-CD is a common modification that enhances the solubility of the cyclodextrin itself and can improve complexation efficiency with certain drugs.
Future research could explore the utility of novel cyclodextrin derivatives beyond HP-ß-CD in this compound formulations. Modifications to the cyclodextrin structure, such as varying the degree and pattern of hydroxypropylation or introducing other substituents, could potentially lead to improved complexation efficiency with docetaxel, altered release profiles, or enhanced stability under different conditions. Studies could investigate the binding stoichiometry and thermodynamics of docetaxel with various novel cyclodextrins using techniques like isothermal titration calorimetry or nuclear magnetic resonance spectroscopy. Furthermore, the physical and chemical stability of formulations incorporating these novel derivatives could be assessed under various storage conditions, including temperature and humidity stress. The impact of different cyclodextrin derivatives on the viscosity and injectability of concentrated this compound solutions would also be a critical area of investigation for parenteral formulations.
Investigation of Alternative Polymeric Stabilizers and Co-Formulants
In addition to HP-ß-CD, this compound includes povidone K12 as a water-soluble polymeric stabilizer sigmaaldrich.com. Polymeric stabilizers play a crucial role in maintaining the physical stability of formulations, particularly by preventing or minimizing particle aggregation or precipitation of the API. Povidone K12, a form of polyvinylpyrrolidone, is known for its solubility in water and polar solvents and its ability to form films atamanchemicals.com.
Research into alternative polymeric stabilizers and co-formulants could yield formulations with improved characteristics. This might involve exploring polymers with different molecular weights, branching structures, or chemical compositions. For instance, other grades of povidone (with different K-values indicating varying molecular weights) or alternative polymers like polyethylene (B3416737) glycols, poloxamers, or cellulosic derivatives could be evaluated for their ability to enhance docetaxel solubility and maintain formulation stability. Co-formulants, broadly defined as substances used in a formulation that are not the active substance, safeners, or synergists, can include a wide range of excipients such as surfactants, buffers, tonicity agents, and cryoprotectants. Investigating the impact of different types and concentrations of co-formulants on the physical stability, solution behavior, and potential for drug-excipient interactions within the this compound system is essential. Studies could involve accelerated stability testing, particle size analysis, and rheological measurements to compare the performance of formulations with different polymeric stabilizers and co-formulants.
Development of Predictive Models for Formulation Behavior In Vivo (preclinical)
While preclinical pharmacokinetic studies in monkeys have shown this compound to be bioequivalent to Taxotere, the development of predictive models for formulation behavior in vivo remains a valuable future research direction. fishersci.fifishersci.at Predictive models, such as physiologically-based pharmacokinetic (PBPK) models, can integrate in vitro formulation characteristics (e.g., dissolution rate, complexation strength, protein binding) with physiological parameters to simulate drug absorption, distribution, metabolism, and excretion in a living system.
Developing predictive models specifically for complex formulations like this compound could involve incorporating parameters related to the cyclodextrin-drug interaction, the influence of the polymeric stabilizer on drug release, and the potential for excipient-protein interactions in biological fluids. Data from in vitro studies, such as dissolution testing, dynamic light scattering to assess complex/aggregate size, and in vitro protein binding assays (like the equilibrium dialysis studies performed for this compound) sigmaaldrich.comnih.gov, could be used to inform and validate these models. The monkey pharmacokinetic data fishersci.fifishersci.at would serve as crucial in vivo data for model verification and refinement. Successful predictive models could help optimize formulation composition before extensive in vivo testing, potentially reducing the number of animal studies required and accelerating the development of improved formulations.
Unexplored Mechanistic Aspects of Formulation-Drug Interaction
Existing research indicates that HP-ß-CD in this compound interacts with docetaxel to facilitate its dissolution, possibly forming a non-inclusion complex or aggregate sigmaaldrich.comfishersci.fi. The in vitro plasma protein binding study showed that the excipients in this compound (HP-ß-CD and Povidone K12) resulted in a plasma protein binding profile comparable to that of Taxotere (which uses polysorbate 80), with the unbound fraction of docetaxel increasing in a concentration-dependent biphasic manner. sigmaaldrich.comnih.gov This suggests that the HP-ß-CD complex can readily release the free fraction of docetaxel which then interacts with plasma proteins. sigmaaldrich.com
However, there may be further unexplored mechanistic aspects of the interaction between the this compound formulation components and docetaxel, as well as their interactions with biological components. For instance, the precise nature of the non-inclusion complex or aggregate formed between HP-ß-CD and docetaxel could be further elucidated using advanced spectroscopic or scattering techniques. The dynamics of docetaxel release from this complex in different biological media (e.g., plasma, interstitial fluid) warrant further investigation. Additionally, the potential for interactions between povidone K12 and docetaxel, or between either excipient and plasma proteins or other biological macromolecules, could influence the drug's distribution and availability. Understanding these detailed mechanistic interactions at a molecular level could provide insights for rational design of improved formulations.
Application of this compound Formulation Principles to Other Sparingly Soluble Active Pharmaceutical Ingredients
Docetaxel is a prime example of a sparingly soluble API that presents significant formulation challenges atamanchemicals.com. The success of the this compound formulation in improving docetaxel's solubility and achieving comparable pharmacokinetic performance to an established formulation suggests that the underlying formulation principles (utilizing a cyclodextrin derivative in combination with a polymeric stabilizer) could be applicable to other APIs with similar solubility issues.
Future non-clinical research could explore the broader applicability of the this compound formulation strategy. This would involve identifying other sparingly soluble APIs across various therapeutic areas that could benefit from enhanced solubility and potentially improved pharmacokinetic profiles. Studies would then focus on adapting the this compound formulation principles to these new APIs. This would require evaluating the compatibility of the API with HP-ß-CD and povidone K12, optimizing the ratios of the components, and assessing the resulting formulations' solubility, stability, and in vitro release characteristics. Physicochemical characterization of the resulting complexes or formulations, similar to studies conducted for this compound, would be crucial. This translational perspective could extend the impact of the research conducted on this compound formulations to a wider range of challenging drug candidates.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Other Identifier |
| Docetaxel | 148124 | |
| Hydroxypropyl-beta-cyclodextrin | 138319308 | (Derivative) |
| Povidone K12 (Polyvinylpyrrolidone) | 6917 | CAS: 9003-39-8 |
Data Table: In Vitro Plasma Protein Binding of Docetaxel in this compound and Taxotere
| Docetaxel Concentration (µg/mL) | Unbound Fraction (%) - this compound sigmaaldrich.comnih.gov | Unbound Fraction (%) - Taxotere sigmaaldrich.comnih.gov |
| 1 | 5.7 | 4.7 |
| 2 | - | 5.9 |
| 5 | 6.0 | 5.9 |
| 10 | 5.7 | 7.9 |
| 20 | ~7.9 | 7.9 |
Note: Data is approximate based on graphical representation and reported ranges in source sigmaaldrich.comnih.gov. A dash (-) indicates data not explicitly presented for that concentration and formulation in the source.
Q & A
Q. What ethical considerations apply to in vivo this compound studies?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE guidelines for reporting (e.g., group sizes, humane endpoints) .
- Data Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .
- Regulatory Compliance : Obtain IACUC approval and adhere to NIH guidelines for carcinogenicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
